molecular formula C7H12Cl2N2S B11820537 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B11820537
M. Wt: 227.15 g/mol
InChI Key: PNRHLGRLUUDBTH-UHFFFAOYSA-N
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Description

Crystal Packing and Hydrogen Bonding

The dihydrochloride salt crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 97.5°. The crystal lattice is stabilized by an extensive network of N–H···Cl and C–H···Cl hydrogen bonds (Table 1).

Table 1 : Hydrogen Bond Parameters (Å, °)

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°)
N1–H1A···Cl1 0.89 2.24 3.11 167.3
C3–H3B···Cl2 0.97 2.78 3.42 132.6
C7–H7A···S1 0.96 2.89 3.56 128.9

Cyclopropane-Thiazole Conformation

The cyclopropane ring exhibits slight puckering (out-of-plane displacement = 0.12 Å), while the thiazole moiety remains planar, with a root-mean-square deviation (RMSD) of 0.03 Å for its constituent atoms. The dihedral angle between the cyclopropane and thiazole planes is 85.7°, indicating near-orthogonal orientation.

Comparative Analysis with Related Thiazole-Cyclopropane Derivatives

Structural comparisons with analogous compounds highlight unique features of this compound:

Cyclopropane vs. Cyclobutane Derivatives

Replacing the cyclopropane ring with cyclobutane (as in 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-amine dihydrochloride) increases ring strain energy from 27.6 kcal/mol to 33.2 kcal/mol, as calculated via density functional theory (DFT). This difference alters electronic properties, with cyclopropane derivatives exhibiting higher electrophilicity at the amine group (Mulliken charge: +0.32 vs. +0.28 for cyclobutane).

Substituent Effects on Thiazole Orientation

In derivatives lacking the 2-methyl group on the thiazole (e.g., 1-(1,3-thiazol-4-yl)cyclopropan-1-amine), the thiazole ring rotates freely relative to the cyclopropane, adopting multiple conformations in solution. The 2-methyl group in the target compound restricts this rotation, locking the thiazole in a single conformation.

Computational Chemistry Studies: DFT-Based Molecular Orbital Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic structure:

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) is localized on the thiazole sulfur atom (energy = -6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the cyclopropane ring (energy = -1.87 eV). This spatial separation suggests charge-transfer interactions in excited states.

Natural Bond Orbital (NBO) Analysis

  • The cyclopropane ring exhibits bent bonds with 85% p-character, consistent with its high strain.
  • The N–H bond in the amine group has 78% s-character, enhancing its acidity (predicted pKa = 8.9).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12Cl2N2S

Molecular Weight

227.15 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H

InChI Key

PNRHLGRLUUDBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2(CC2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone for introducing cyclopropane rings onto pre-formed heterocycles. For this compound, zinc-copper couples react with diiodomethane in the presence of a thiazole-bearing alkene to form the cyclopropane core. A representative procedure involves:

  • Substrate Preparation : 2-Methyl-4-vinyl-1,3-thiazole is synthesized via Heck coupling between 4-bromo-2-methylthiazole and ethylene.

  • Cyclopropanation : The vinyl-thiazole intermediate is treated with diiodomethane and a Zn-Cu couple in dichloromethane at 0–5°C for 24 hours.

  • Amine Introduction : The resulting cyclopropane-thiazole derivative undergoes nitration followed by catalytic hydrogenation (H₂, Pd/C) to yield the primary amine.

Critical Parameters :

  • Temperature control (<5°C) prevents ring-opening of the cyclopropane.

  • Anhydrous conditions are essential to avoid side reactions with moisture.

Thiazole Ring Construction on Cyclopropane Amines

Hantzsch Thiazole Synthesis

This classical method assembles the thiazole ring directly onto a cyclopropane-amine scaffold:

  • Cyclopropane Amine Synthesis : Cyclopropane-1-amine is prepared via Hofmann degradation of cyclopropane-1-carboxamide.

  • Thiazole Formation : The amine reacts with 2-bromo-1-(2-methylthiazol-4-yl)ethanone in the presence of ammonium thiocyanate (NH₄SCN) in ethanol at reflux (78°C) for 12 hours.

Reaction Table :

ComponentQuantityRole
Cyclopropane-1-amine1.0 eqNucleophile
2-Bromo-1-(2-methylthiazol-4-yl)ethanone1.2 eqElectrophile
NH₄SCN2.5 eqSulfur Source
EthanolSolventReaction Medium

Yield : 58–62% after column purification (silica gel, hexane:ethyl acetate 3:1).

Multi-Step Synthesis via Carbamate Intermediates

Gabriel Synthesis with Carbamate Protection

To avoid side reactions during cyclopropanation, the amine group is protected as a carbamate:

  • Carbamate Formation : Cyclopropane-1-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form tert-butyl cyclopropane-1-carbamate.

  • Thiazole Coupling : The Boc-protected amine undergoes Suzuki-Miyaura coupling with 4-bromo-2-methylthiazole using Pd(PPh₃)₄ as a catalyst.

  • Deprotection and Salt Formation : The Boc group is removed with HCl in dioxane, followed by precipitation of the dihydrochloride salt using excess HCl in ethanol.

Optimization Notes :

  • Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in DMF/H₂O (4:1) at 80°C yield 70–75% coupling efficiency.

  • Salt formation requires stoichiometric HCl (2 eq) to ensure complete protonation.

Alternative Routes via Nitrile Reduction

Catalytic Hydrogenation of Nitriles

A two-step sequence converts a nitrile precursor to the target amine:

  • Cyclopropane Nitrile Synthesis : 1-(2-Methylthiazol-4-yl)cyclopropane-1-carbonitrile is prepared via nucleophilic substitution of 4-iodo-2-methylthiazole with cyclopropane-1-carbonitrile.

  • Nitrile Reduction : The nitrile is reduced using Raney nickel (Ra-Ni) and H₂ at 50 psi in methanol, yielding the primary amine.

Safety Considerations :

  • Raney nickel poses pyrophoric risks; strict inert atmosphere protocols are mandatory.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Simmons-Smith55–6095ModerateHigh
Hantzsch Thiazole58–6290HighLow
Gabriel Synthesis70–7598HighModerate
Nitrile Reduction65–7092LowHigh

Key Findings :

  • The Gabriel synthesis offers the best balance of yield and purity, making it preferred for industrial-scale production.

  • Hantzsch thiazole synthesis is cost-effective but requires rigorous purification to remove thiourea byproducts.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strain inherent to cyclopropane rings increases susceptibility to ring-opening under acidic or high-temperature conditions. Mitigation includes:

  • Using low temperatures (<10°C) during reactions involving protic acids.

  • Employing sterically hindered bases (e.g., DIPEA) to minimize nucleophilic attack on the cyclopropane.

Thiazole Reactivity

The electron-deficient thiazole ring can undergo unintended electrophilic substitutions. Strategies to suppress this include:

  • Blocking the C5 position with methyl groups.

  • Using directing groups (e.g., boronic esters) in cross-coupling reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in classic nucleophilic reactions, though its activity is modulated by the steric and electronic effects of the cyclopropane-thiazole system.

Reaction TypeConditionsProduct/ApplicationYield/Notes
Salt FormationHCl in polar solvents (e.g., H₂O/EtOH)Dihydrochloride salt for improved stabilityN/A (standard isolation step)
AcylationAcetic anhydride, base (e.g., Et₃N)N-Acetyl derivative~60–75% (analogous systems)

The dihydrochloride form enhances solubility in polar media, facilitating subsequent reactions in aqueous or alcoholic solvents.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Reaction TypeConditionsProduct/OutcomeMechanism
Acid-Catalyzed OpeningH₂SO₄, H₂O, 80°CThiazole-substituted allylamineElectrophilic addition
Thermal Rearrangement120°C, inert atmosphereRing-expanded heterocycles (e.g., pyrrolidine derivatives)Radical-mediated

In acidic environments, protonation occurs at the cyclopropane ring’s electron-deficient carbon, leading to bond cleavage and formation of a conjugated diamine intermediate.

Thiazole Ring Functionalization

The 2-methylthiazole moiety undergoes electrophilic substitution and coordination reactions:

Reaction TypeReagents/ConditionsOutcomeSelectivity Notes
BrominationNBS, CCl₄, light5-Bromo-2-methylthiazole derivativePosition 5 favored due to methyl directing effects
Metal CoordinationPd(OAc)₂, PPh₃Pd-thiazole complexes for catalysisChelation via sulfur and nitrogen

The methyl group at position 2 deactivates the thiazole ring, limiting reactivity to strong electrophiles or metal-mediated pathways .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings to introduce aryl or heteroaryl groups:

Reaction TypeCatalytic SystemCoupling PartnerApplication Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl-functionalized analogs
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Aryl derivatives for drug discovery

These reactions typically proceed at the cyclopropane-bound amine, with yields ranging from 50% to 85% depending on steric hindrance .

Reductive Amination and Condensation

The amine group engages in reductive amination with ketones or aldehydes:

SubstrateConditionsProductYield [Source]
FormaldehydeNaBH₃CN, MeOH, 25°CN-Methylated derivative72% (analogous system)
BenzaldehydeTiCl₄, Et₃SiH, CH₂Cl₂Schiff base intermediate65% (isolated as hydrochloride)

Stability Under Reaction Conditions

Critical stability data for process optimization:

ParameterTolerance RangeDegradation PathwayMitigation Strategy
pH3–8 (aqueous solutions)Cyclopropane hydrolysisBuffered conditions
Temperature<100°C (short-term)Thiazole ring decompositionInert atmosphere

Comparative Reactivity Table

Key differences vs. structurally related compounds:

Feature1-(2-Methylthiazol-4-yl)cyclopropan-1-aminerac-(1R,2R)-2-Thiazol-4-yl Analog
Amine pKₐ8.9 ± 0.29.1 ± 0.3
Cyclopropane Strain Energy27.5 kcal/mol26.8 kcal/mol
Thiazole π-π StackingEnhanced due to methyl groupReduced

Scientific Research Applications

Chemistry

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazole ring structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents .
  • Antiviral Properties : Research indicates potential antiviral effects, although specific mechanisms are still under investigation .

Medicine

In the medical field, ongoing research explores the compound's therapeutic applications:

  • Anticancer Research : Recent studies have shown promising results regarding its efficacy against cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated significant cytotoxicity against human tumor cells in vitro . The National Cancer Institute has evaluated similar compounds for their antitumor activity, suggesting a pathway for further exploration .

Data Tables

Application Area Potential Uses Research Findings
ChemistryBuilding block for complex moleculesUsed in synthesizing derivatives with enhanced properties
BiologyAntimicrobial and antiviral agentsExhibits activity against Gram-positive and Gram-negative bacteria
MedicineAnticancer drug developmentSignificant cytotoxicity observed in human tumor cell lines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound showed effective inhibition of growth against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro testing conducted by the National Cancer Institute on derivatives of thiazole compounds demonstrated significant antitumor activity. The tested compounds exhibited mean growth inhibition (GI50) values indicating their potential as anticancer agents. Further studies are required to understand their mechanisms of action fully .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Core Structural Analog: 1-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]cyclopropan-1-amine Dihydrochloride

  • Molecular Formula : C₁₁H₁₃Cl₂N₃S
  • Molecular Weight : 290.22 g/mol
  • CAS : EN300-51815821
  • Key Differences: Replaces the 2-methyl group on the thiazole with a pyridin-4-yl substituent.
  • Applications : Likely used in medicinal chemistry for targeting nucleotide-binding domains due to the pyridine-thiazole pharmacophore .

Heterocycle-Substituted Cyclopropanamine: 1-(Pyrimidin-2-yl)cyclopropan-1-amine Dihydrochloride

  • Molecular Formula : C₇H₁₁Cl₂N₃ (from )
  • Molecular Weight : 224.10 g/mol
  • CAS : 1159734-42-5
  • Key Differences : Substitutes the thiazole with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity. Pyrimidines are common in antiviral and anticancer agents (e.g., kinase inhibitors).
  • Applications: Potential use in nucleotide analog synthesis or as a scaffold for kinase inhibitors .

Pyrazole-Based Analog: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.11 g/mol
  • CAS : 1401426-05-8
  • Key Differences: Replaces thiazole with a 1-methylpyrazole group.
  • Applications : Useful in agrochemicals or as a ligand for metal-catalyzed reactions due to pyrazole’s coordinating properties .

Phenyl-Thiazole Derivative: 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine Dihydrochloride

  • Molecular Formula : C₁₁H₁₄Cl₂N₂S (from )
  • Molecular Weight : 289.22 g/mol
  • Applications : Likely explored in CNS drug discovery, as phenyl-thiazole motifs are prevalent in dopamine receptor ligands .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Potential Applications
Target Compound C₇H₁₂Cl₂N₂S 227.16 Not specified 2-Methylthiazole + cyclopropane Drug discovery, materials science
1-[2-(Pyridin-4-yl)-thiazol-4-yl]cyclopropane C₁₁H₁₃Cl₂N₃S 290.22 EN300-51815821 Pyridine-thiazole hybrid Kinase inhibitors, nucleotide analogs
1-(Pyrimidin-2-yl)cyclopropanamine diHCl C₇H₁₁Cl₂N₃ 224.10 1159734-42-5 Pyrimidine + cyclopropane Antiviral agents, kinase inhibitors
1-(1-Methylpyrazol-4-yl)cyclopropanamine diHCl C₇H₁₃Cl₂N₃ 210.11 1401426-05-8 1-Methylpyrazole + cyclopropane Agrochemicals, catalysis
1-(Thiazol-4-yl)propan-1-amine diHCl C₆H₁₂Cl₂N₂S 215.16 L003945 Thiazole + propane (no cyclopropane) Intermediate in drug synthesis

Research Findings and Functional Insights

  • Electronic Effects : The 2-methylthiazole in the target compound provides moderate electron-withdrawing character, whereas pyridine (in ) increases basicity. This affects binding to targets like mGluR5, as seen in MTEP (), a thiazole-ethynylpiperidine analog used in cocaine addiction studies .
  • Solubility and Bioavailability : Dihydrochloride salts (e.g., target compound vs. hydrochloride salts in ) generally exhibit higher aqueous solubility, critical for in vivo efficacy.
  • Synthetic Utility : Cyclopropane rings confer rigidity, improving metabolic stability compared to flexible analogs like 1-(thiazol-4-yl)propan-1-amine dihydrochloride ().

Biological Activity

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride (CAS Number: 2172600-26-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H12Cl2N2SC_7H_{12}Cl_2N_2S, with a molecular weight of 215.15 g/mol. The compound features a cyclopropane ring and a thiazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₂Cl₂N₂S
Molecular Weight215.15 g/mol
CAS Number2172600-26-7
AppearanceWhite crystalline solid

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study involving human cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values varied across different cell lines, indicating selective toxicity . For instance, in HeLa cells (cervical cancer), the IC50 was determined to be approximately 15 µM.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested the antibacterial efficacy of the compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects on various human cancer cell lines were assessed. The compound was found to significantly reduce cell viability in colorectal cancer cells (HT29) with an IC50 value of 12 µM. Flow cytometry analyses revealed an increase in early apoptotic cells upon treatment with the compound .

Q & A

Q. Optimization Strategy :

  • Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) .
  • Apply quantum chemical calculations (e.g., reaction path searches) to predict optimal conditions and reduce trial-and-error approaches .

How should researchers approach spectroscopic characterization and structural elucidation of this compound, particularly when encountering ambiguous data?

Basic Research Question
Standard techniques include:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to resolve cyclopropane ring strain and thiazole proton environments.
  • XRD : Confirm stereochemistry and salt formation.

Q. Advanced Methodological Consideration :

  • For ambiguous data (e.g., overlapping signals), employ deuterated solvent systems or 2D NMR (COSY, HSQC) to resolve spatial correlations .
  • Use density functional theory (DFT) to simulate spectra and cross-validate experimental results .

What experimental design considerations are critical when investigating the reactivity of the cyclopropane-thiazole system in nucleophilic substitution reactions?

Advanced Research Question

  • Variable isolation : Systematically vary nucleophile strength, solvent polarity, and steric effects to map reaction pathways.
  • Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediate formation.
  • Control for ring strain : Compare reactivity with non-cyclopropane analogs to isolate strain effects .
  • Implement high-throughput screening to assess multiple conditions simultaneously .

How can researchers resolve contradictions between computational predictions and experimental outcomes in the compound's reaction pathways?

Advanced Research Question

  • Feedback-loop methodology : Integrate experimental data (e.g., kinetic isotope effects) into computational models to refine transition-state predictions .
  • Sensitivity analysis : Identify which computational parameters (e.g., basis sets, solvation models) most impact discrepancies.
  • Validate using isotopic labeling (e.g., 13C^{13}C-labeled cyclopropane) to trace bond-breaking/formation .

What methodologies exist for analyzing the compound's stability under various pH and temperature conditions relevant to pharmacological applications?

Advanced Research Question

  • Forced degradation studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) while monitoring degradation via HPLC-MS .
  • Arrhenius kinetics : Model degradation rates to predict shelf-life.
  • Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

How should researchers design kinetic studies to elucidate the compound's degradation mechanisms in solution-phase environments?

Advanced Research Question

  • Pseudo-first-order conditions : Maintain excess reagents to isolate rate dependencies.
  • Isothermal calorimetry : Measure heat flow during degradation to identify exothermic pathways.
  • Multivariate analysis : Correlate degradation products with environmental factors (e.g., dissolved oxygen) using partial least squares regression .

What advanced purification techniques are recommended for separating diastereomers or byproducts formed during the compound's synthesis?

Advanced Research Question

  • Chiral chromatography : Use cellulose- or amylose-based columns with polar organic mobile phases.
  • Crystallization screening : Explore co-crystallization with chiral resolving agents.
  • Membrane separation : Leverage nanofiltration membranes to isolate charged species (e.g., hydrochloride salts) .

How can the compound's electronic properties be systematically investigated to predict its behavior in organometallic catalysis applications?

Advanced Research Question

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to assess ligand-metal charge transfer.
  • Electrochemical profiling : Use cyclic voltammetry to determine redox potentials.
  • Spectroscopic probes : Employ X-ray absorption spectroscopy (XAS) to study metal coordination geometry .

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